![molecular formula C28H29N3O5S B14182878 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine CAS No. 912356-42-4](/img/structure/B14182878.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine is a synthetic peptide compound that features a triphenylmethyl (trityl) group The trityl group is often used in organic synthesis as a protective group for various functional groups such as thiols, amines, and alcohols
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The trityl group is introduced to protect the thiol group during the synthesis. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale-up. This may involve the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trityl group can be reductively cleaved using reagents such as lithium in naphthalene.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium in naphthalene or other strong reducing agents.
Substitution: Various nucleophiles can be used to replace the trityl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected peptides.
Substitution: Peptides with different functional groups replacing the trityl group.
科学研究应用
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides.
Bioconjugation: The trityl group can be used to protect functional groups during bioconjugation reactions.
Drug Development: Potential use in the development of peptide-based therapeutics.
Chemical Biology: Used in studies involving protein-protein interactions and enzyme mechanisms.
作用机制
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine largely depends on its use as a synthetic intermediate. The trityl group protects functional groups during synthesis, preventing unwanted side reactions. Upon deprotection, the peptide can interact with biological targets, such as enzymes or receptors, depending on its sequence and structure.
相似化合物的比较
Similar Compounds
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
- N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine is unique due to its specific sequence and the presence of the trityl-protected sulfanyl group. This makes it particularly useful in peptide synthesis where selective protection and deprotection of functional groups are required.
属性
CAS 编号 |
912356-42-4 |
|---|---|
分子式 |
C28H29N3O5S |
分子量 |
519.6 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-2-[(2-tritylsulfanylacetyl)amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H29N3O5S/c1-20(27(36)30-17-24(32)29-18-26(34)35)31-25(33)19-37-28(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20H,17-19H2,1H3,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t20-/m0/s1 |
InChI 键 |
ORKBMGRRKBKGIH-FQEVSTJZSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


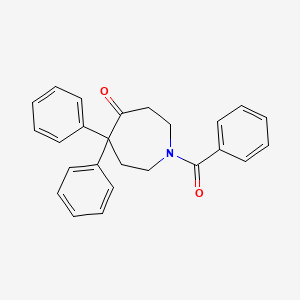
![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)
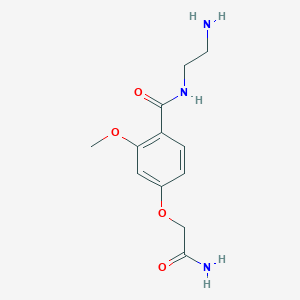
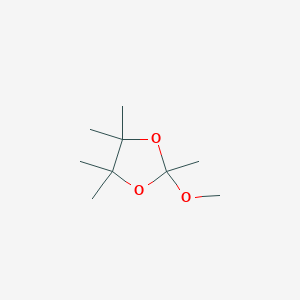
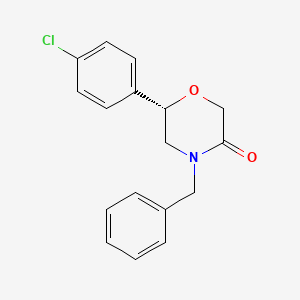
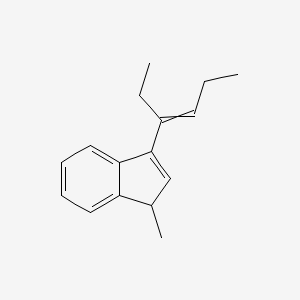
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
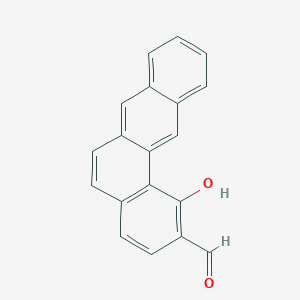
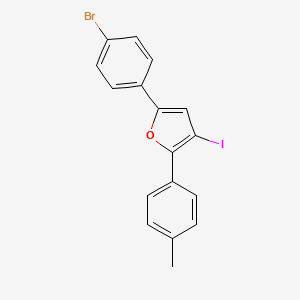
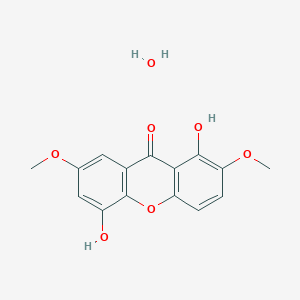

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
